S-Methylisothiourea hemisulfate

Description

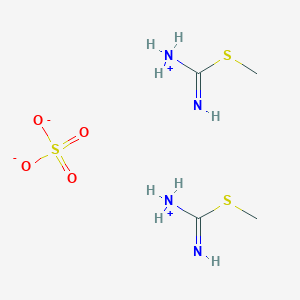

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7 | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylisothiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S-Methylisothiourea Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT) hemisulfate is a potent, small-molecule inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). As a non-amino acid analogue of L-arginine, the natural substrate for NOS, SMT acts as a competitive inhibitor, with a notable selectivity for the inducible isoform of the enzyme (iNOS or NOS-2). The overproduction of NO by iNOS is a key pathological feature in a range of inflammatory and autoimmune disorders, as well as in septic shock. By competitively binding to the active site of iNOS, SMT effectively curtails the excessive synthesis of NO, thereby mitigating its detrimental downstream effects. This technical guide provides a comprehensive overview of the mechanism of action of SMT, including its inhibitory kinetics, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary mechanism of action of S-Methylisothiourea hemisulfate is the competitive inhibition of nitric oxide synthase (NOS) isoforms. SMT, being structurally similar to the guanidino group of L-arginine, vies for the same binding site on the enzyme. This reversible binding event precludes the binding of L-arginine, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.[1][2]

The inhibition of iNOS activity by S-substituted isothioureas like SMT is dose-dependently prevented by an excess of L-arginine, confirming the competitive nature of the inhibition at the L-arginine binding site.[1][2]

References

S-Methylisothiourea Hemisulfate: A Technical Guide for Researchers in Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea hemisulfate (SMT) is a potent and widely utilized pharmacological tool in biomedical research, primarily recognized for its robust inhibition of nitric oxide synthase (NOS) enzymes. As a non-amino acid analogue of L-arginine, SMT demonstrates a competitive inhibitory mechanism at the L-arginine binding site of NOS isoforms.[1][2][3] Notably, it exhibits a significant degree of selectivity for the inducible nitric oxide synthase (iNOS) isoform, making it an invaluable agent for investigating the pathophysiological roles of excessive nitric oxide (NO) production in various disease models.[1][2][4] This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on relevant signaling pathways.

Introduction to this compound

This compound, often abbreviated as SMT, is a crystalline solid soluble in aqueous solutions.[5] Its primary utility in a research setting stems from its function as a competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5][6] However, it is particularly distinguished by its potent and relatively selective inhibition of iNOS, an enzyme implicated in numerous pathological conditions driven by inflammation and oxidative stress.[1][2][4][7]

The overproduction of nitric oxide by iNOS is a key factor in the pathogenesis of septic shock, inflammatory disorders, and neurodegenerative diseases.[1][2] SMT's ability to curtail this excessive NO synthesis has positioned it as a critical tool for elucidating the intricate roles of iNOS in these disease processes and for evaluating the therapeutic potential of iNOS inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of nitric oxide synthase.[2][3] It structurally mimics the substrate L-arginine, allowing it to bind to the active site of the enzyme. By occupying this site, SMT prevents the binding of L-arginine and the subsequent synthesis of nitric oxide and L-citrulline. The inhibitory effect of SMT on iNOS activity can be reversed by the presence of excess L-arginine, confirming its competitive nature.[1][2]

Quantitative Data on Inhibitory Activity

The potency of this compound as a NOS inhibitor has been quantified in numerous in vitro studies. The following tables summarize key quantitative data for easy comparison.

| In Vitro Inhibition of iNOS | |

| Cell/Enzyme Source | Parameter |

| Immunostimulated Cultured Macrophages (J774.2) | EC50 |

| Immunostimulated Vascular Smooth Muscle Cells | EC50 |

| Purified Human iNOS | Ki |

| In Vitro Inhibition of Constitutive NOS (eNOS and nNOS) | |

| Enzyme Source | Parameter |

| Purified Human eNOS | Ki |

| Purified Human nNOS | Ki |

| Comparative Potency of SMT | |

| Comparison | Fold Difference |

| SMT vs. NG-methyl-L-arginine (MeArg) for iNOS inhibition | 10- to 30-fold more potent |

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production in Macrophages

This protocol describes a method to assess the inhibitory effect of this compound on nitric oxide production in a macrophage cell line, such as RAW 264.7 or J774.2, stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 or J774.2 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (SMT)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Cell Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of SMT (e.g., 1 µM to 100 µM).

-

Pre-incubate the cells with SMT for 1 hour.

-

Add LPS (1 µg/mL) to the wells to induce iNOS expression and NO production. Include a control group with no LPS and a group with LPS but no SMT.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of inhibition of nitrite production by SMT compared to the LPS-only control.

-

In Vivo Murine Model of Septic Shock

This protocol outlines the use of this compound in a lipopolysaccharide (LPS)-induced model of septic shock in mice to evaluate its therapeutic potential.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (SMT)

-

Sterile, pyrogen-free saline

-

Animal monitoring equipment (for blood pressure, heart rate)

Methodology:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Septic Shock:

-

SMT Administration:

-

For a therapeutic approach, administer SMT (e.g., 1-5 mg/kg, i.p.) at a specified time point after LPS administration (e.g., 2 hours).[2]

-

A control group should receive saline instead of SMT.

-

-

Monitoring:

-

In separate cohorts, monitor physiological parameters such as mean arterial blood pressure.

-

At the end of the experiment (e.g., 6 hours post-LPS), collect blood samples for the analysis of plasma markers of organ damage (e.g., alanine aminotransferase, aspartate aminotransferase, creatinine) and nitrite/nitrate levels.[2]

-

Data Analysis:

-

Compare survival curves between the SMT-treated and control groups using Kaplan-Meier analysis.

-

Analyze differences in physiological parameters and plasma markers between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway in Macrophages and Inhibition by SMT

The following diagram illustrates the signaling cascade leading to iNOS expression in macrophages upon stimulation by LPS and the subsequent inhibition of NO production by this compound.

References

- 1. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Protocol Griess Test [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

S-Methylisothiourea Hemisulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and biological activity of S-Methylisothiourea hemisulfate. It includes detailed experimental protocols and data presented for practical application in a research and development setting.

Core Chemical Properties and Structure

This compound, commonly referred to as SMT, is a well-characterized small molecule primarily known for its potent inhibition of nitric oxide synthase (NOS) enzymes.[1] It is structurally analogous to L-arginine, the natural substrate for NOS.[1] The compound is typically a white to off-white crystalline solid, soluble in water and polar organic solvents.[2]

Physicochemical and Structural Data

The fundamental physicochemical and crystallographic data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | [amino(methylsulfanyl)methylidene]azanium;sulfate | [3] |

| Synonyms | SMT, SMIT, 2-Methyl-2-thiopseudourea hemisulfate salt | [4][5][6] |

| CAS Number | 867-44-7 | [4] |

| Molecular Formula | (C₂H₆N₂S)₂ · H₂SO₄ | [4] |

| Molecular Weight | 278.4 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 240-241 °C (with decomposition) | [7][] |

| Solubility | Soluble in water. Soluble in PBS (pH 7.2) at 14 mg/mL. | [2][4] |

| SMILES | CSC(=[NH2+])N.CSC(=[NH2+])N.[O-]S(=O)(=O)[O-] | [3] |

| InChI Key | BZZXQZOBAUXLHZ-UHFFFAOYSA-N | [3] |

Crystallographic Data

The crystal structure of bis(S-methylthiuronium) sulfate has been determined, providing precise insights into its solid-state conformation.

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [3] |

| Space Group | P b c n | [3] |

| Unit Cell Dimensions | a = 11.3250 Åb = 8.3903 Åc = 12.6041 Åα = 90°β = 90°γ = 90° | [3] |

Predicted Spectroscopic Data

While raw spectral data requires access to specialized databases, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are essential for structural verification.

| Spectroscopy | Predicted Signals |

| ¹H NMR | A sharp singlet for the S-methyl (S-CH₃) protons. A broad singlet corresponding to the amine (-NH₂ and =NH) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Two distinct signals are expected: one for the S-methyl carbon (S-CH₃) at the higher field (lower ppm) and one for the central carbon of the isothiourea group (C=N) at the lower field (higher ppm). |

| IR (Infrared) | Strong, broad absorptions in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the amine groups. A strong absorption band around 1640-1680 cm⁻¹ due to the C=N stretching vibration. Absorptions in the 1100-1300 cm⁻¹ region from the sulfate counter-ion (S=O stretch). |

Biological Activity: Nitric Oxide Synthase Inhibition

This compound is a potent, competitive inhibitor of all three major isoforms of nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).[4][9] It acts by competing with the natural substrate, L-arginine, at the enzyme's active site.[9] Some studies suggest it is a relatively selective inhibitor of iNOS activity.[9]

Potency

| Target Enzyme | Kᵢ (inhibition constant) | Reference(s) |

| Human iNOS | 120 nM | [4][] |

| Human eNOS | 200 nM | [4][] |

| Human nNOS | 160 nM | [4][] |

Mechanism of Action: Signaling Pathway

The diagram below illustrates the canonical nitric oxide synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a common assay for evaluating its inhibitory activity.

Synthesis via Methylation of Thiourea

This protocol is adapted from a well-established procedure in Organic Syntheses.[1] It involves the direct methylation of thiourea using dimethyl sulfate.

Warning: Dimethyl sulfate is highly toxic and carcinogenic. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An ammonia solution should be kept nearby as a specific antidote for dimethyl sulfate exposure.[1]

Materials:

-

Thiourea, finely divided (152 g, 2.0 moles)

-

Dimethyl sulfate (138 g, 1.1 moles)

-

Deionized water (70 mL)

-

95% Ethanol

-

2-L round-bottomed flask

-

Reflux condenser with a trap

-

Stirring apparatus

-

Heating mantle

-

Ice water bath

-

Buchner funnel and filter flask

Workflow Diagram:

Procedure:

-

In a 2-L round-bottomed flask, mix finely divided thiourea (152 g) and water (70 mL).

-

To this mixture, add dimethyl sulfate (138 g). Immediately attach a reflux condenser fitted with a trap.

-

The reaction may begin spontaneously. If not, gently warm the flask to initiate. The reaction is exothermic; use an ice water bath to moderate the temperature as needed to prevent loss of material through the condenser.[1]

-

Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour. Crystallization should occur during this time.

-

Allow the mixture to cool to room temperature.

-

Add 200 mL of 95% ethanol to the solidified mixture and break up the solid.

-

Filter the contents using a Buchner funnel with suction.

-

Wash the collected solid cake with two 100-mL portions of 95% ethanol.

-

Allow the product to air dry. The expected yield is approximately 79–84%.[1]

NOS Inhibition Assay via Griess Reaction

This protocol describes a colorimetric method to determine NOS activity by quantifying nitrite (NO₂⁻), a stable and oxidized product of nitric oxide (NO). The assay is based on the Griess reaction, which converts nitrite into a colored azo compound.[10] The inhibition by SMT is measured by the reduction in nitrite production.

Materials:

-

Cell or tissue lysates containing NOS

-

This compound (inhibitor)

-

L-Arginine (substrate)

-

NADPH and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)

-

NOS assay buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent A: Sulfanilamide in an acidic solution

-

Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of sodium nitrite (e.g., 0-100 µM) in the assay buffer.

-

Prepare Reactions: In a 96-well plate, set up the following reactions in triplicate:

-

Control Wells: Assay buffer, NOS-containing lysate, L-arginine, and cofactors.

-

Inhibitor Wells: Assay buffer, NOS-containing lysate, L-arginine, cofactors, and varying concentrations of this compound.

-

Blank Wells: Assay buffer, L-arginine, and cofactors (no lysate).

-

-

Initiate Reaction: Add the substrate (L-arginine) or the enzyme lysate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Develop Color:

-

Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Use the standard curve to determine the concentration of nitrite produced in the control and inhibitor wells.

-

Calculate the percent inhibition for each concentration of SMT and determine the IC₅₀ or Kᵢ value.

-

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11]

-

Handling: Use in a well-ventilated area. Avoid creating dust. Do not get in eyes, on skin, or on clothing.[5]

-

PPE: Wear protective gloves, safety glasses, and a lab coat. Use a dust mask (e.g., N95) if handling large quantities.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. S-methyl isothiourea hemisulfate | C4H14N4O4S3 | CID 6604939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol Griess Test [protocols.io]

- 5. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The role of this compound as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102633701A - Synthesis method of S-methyl isothiourea salt - Google Patents [patents.google.com]

S-Methylisothiourea Hemisulfate: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce NO in small, transient amounts for physiological processes, iNOS can be expressed in response to inflammatory stimuli, leading to sustained, high-level NO production. This overproduction of NO by iNOS is implicated in the pathophysiology of numerous diseases, including septic shock, inflammation, and neurodegenerative conditions.[1][2] S-Methylisothiourea (SMT), available as a hemisulfate salt, has emerged as a potent and selective inhibitor of iNOS.[1][3] This document provides a comprehensive technical overview of SMT, detailing its mechanism of action, isoform selectivity, relevant experimental protocols, and its role in modulating key signaling pathways.

Mechanism of Action

S-Methylisothiourea acts as a competitive inhibitor of nitric oxide synthase.[4][5] It is a non-amino acid analogue of L-arginine, the natural substrate for all NOS isoforms.[6] SMT competes with L-arginine for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[4][7] The inhibitory effect of SMT on iNOS activity can be reversed in a concentration-dependent manner by the addition of excess L-arginine, confirming its competitive mode of action.[1][4][7][8][9]

Quantitative Inhibitory Activity and Isoform Selectivity

SMT exhibits notable selectivity for the inducible NOS isoform (iNOS) over the constitutive isoforms (eNOS and nNOS), making it a valuable tool for investigating the specific roles of iNOS in disease models.[1][4] It is reported to be 10 to 30 times more potent as an inhibitor of iNOS in immunostimulated cells than other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg).[1][7][8][9][10]

Table 1: In Vitro Inhibitory Potency of S-Methylisothiourea (SMT)

| Parameter | iNOS | eNOS | nNOS | Cell/Enzyme Source | Reference |

| EC₅₀ | 2 µM | - | - | Rat Aortic Smooth Muscle Cells | [1][7][8][9] |

| EC₅₀ | 6 µM | - | - | J774.2 Macrophages | [1][7][8][9] |

| Kᵢ | 120 nM | 200 nM | 160 nM | Purified Human Enzymes | [] |

Note: While some studies highlight significant selectivity based on cell-based EC₅₀ values, Ki values from purified human enzymes suggest less pronounced selectivity. This may reflect differences in experimental systems, enzyme sources (rodent vs. human), and the distinction between cellular potency and direct enzyme inhibition.

SMT demonstrates high specificity for NOS enzymes. At concentrations up to 1 mM, it does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase.[5][7][8][9][10]

Signaling Pathways Modulated by SMT

Inhibition of the Nitric Oxide Synthesis Pathway

SMT directly intervenes in the canonical nitric oxide synthesis pathway. By competitively occupying the L-arginine binding site on the NOS enzyme, it blocks the conversion of L-arginine to L-citrulline and nitric oxide.

References

- 1. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Methylisothiourea sulfate | iNOS Inhibitor | AmBeed.com [ambeed.com]

- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

An In-Depth Technical Guide to S-Methylisothiourea Hemisulfate: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT) hemisulfate is a potent, non-amino acid inhibitor of nitric oxide synthase (NOS) isoforms. First synthesized in the early 20th century, its significance as a pharmacological tool and potential therapeutic agent emerged with the discovery of its robust inhibitory effects on the production of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of S-Methylisothiourea hemisulfate. It includes detailed experimental protocols for its synthesis and biological evaluation, a compilation of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

The history of S-Methylisothiourea is rooted in early 20th-century organic chemistry, predating the understanding of its profound biological activity.

Initial Synthesis

The first documented synthesis of S-Methylisothiourea was reported by Arndt in 1921.[1] The procedure, later refined and published in Organic Syntheses, involves the methylation of thiourea with dimethyl sulfate.[2] This straightforward and efficient method made S-Methylisothiourea readily accessible for chemical studies, though its biological potential remained unexplored for decades.

Emergence as a Nitric Oxide Synthase Inhibitor

The pivotal role of S-Methylisothiourea in biomedical research was established in the 1990s with the burgeoning field of nitric oxide biology. A landmark 1994 paper by Garvey and colleagues identified S-Methylisothiourea as a potent inhibitor of nitric oxide synthase (NOS) isoforms.[3] Their research demonstrated that SMT was a more potent inhibitor of inducible nitric oxide synthase (iNOS) than the existing standard inhibitors at the time. This discovery positioned S-Methylisothiourea as a valuable pharmacological tool for investigating the roles of different NOS isoforms in health and disease. Subsequent studies further characterized its inhibitory profile, revealing it to be a competitive inhibitor of the L-arginine binding site on the enzyme.[4]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound exerts its biological effects by competitively inhibiting the activity of nitric oxide synthase (NOS) enzymes. There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). These enzymes catalyze the production of nitric oxide (NO) from the amino acid L-arginine.

NO is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and the immune response. However, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of various inflammatory conditions and septic shock.

S-Methylisothiourea, as a small, non-amino acid molecule, mimics the guanidinium group of L-arginine, allowing it to bind to the active site of the NOS enzyme. By occupying the active site, it prevents the binding of the natural substrate, L-arginine, thereby inhibiting the synthesis of NO. While it inhibits all three isoforms, it has shown a degree of selectivity for iNOS, making it a particularly useful tool for studying the specific roles of this isoform.

Below is a diagram illustrating the nitric oxide signaling pathway and the point of inhibition by S-Methylisothiourea.

Quantitative Data on NOS Inhibition

The inhibitory potency of this compound against the different NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following table summarizes reported values from the literature.

| NOS Isoform | Species | Parameter | Value (nM) | Reference |

| iNOS (inducible) | Human | Ki | 120 | [3] |

| eNOS (endothelial) | Human | Ki | 200 | [3] |

| nNOS (neuronal) | Human | Ki | 160 | [3] |

| iNOS (inducible) | Mouse | IC50 | 2,000 | [5] |

| eNOS (endothelial) | Bovine | IC50 | ~6,000 | [4] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the procedure published in Organic Syntheses, based on the original work of Arndt.[2]

Materials:

-

Thiourea (finely powdered)

-

Dimethyl sulfate

-

Water

-

95% Ethanol

Procedure:

-

In a 2-liter round-bottom flask, combine 152 g (2 moles) of finely powdered thiourea and 70 mL of water.

-

To this mixture, add 138 g (1.1 moles) of dimethyl sulfate.

-

Immediately attach a reflux condenser to the flask. The reaction will begin spontaneously.

-

If the reaction becomes too vigorous, cool the flask with an ice-water bath. If the reaction slows down too much, gentle heating may be required to restart it.

-

Once the initial vigorous reaction has subsided, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.

-

Allow the mixture to cool to room temperature.

-

Add 200 mL of 95% ethanol to the flask and filter the contents with suction.

-

Wash the crystalline product twice with 100 mL portions of 95% ethanol.

-

Allow the product to air dry. The expected yield is approximately 190-200 g.

-

A second crop of crystals can be obtained by concentrating the alcoholic filtrate to a paste, cooling, and adding 120 mL of 95% ethanol.

Determination of NOS Inhibitory Activity (IC50)

The inhibitory activity of this compound can be determined by measuring the production of nitric oxide from L-arginine by the NOS enzyme in the presence of varying concentrations of the inhibitor. A common method for detecting NO production is the Griess assay, which measures nitrite (NO2-), a stable breakdown product of NO.

Materials:

-

Purified NOS enzyme (e.g., recombinant human iNOS)

-

NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

FAD (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS and eNOS)

-

This compound (inhibitor)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of L-arginine, NADPH, FAD, BH4, and this compound in the NOS assay buffer.

-

Enzyme Reaction:

-

In a 96-well microplate, set up the reactions in a final volume of 100 µL.

-

Add the NOS assay buffer, cofactors (NADPH, FAD, BH4), and calmodulin (if using nNOS or eNOS).

-

Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the NOS enzyme and L-arginine.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Griess Assay:

-

To each well, add 50 µL of Griess Reagent Solution A and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite produced in each well from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound has a rich history, from its early synthesis to its later discovery as a potent inhibitor of nitric oxide synthase. Its ability to competitively block the L-arginine binding site of NOS isoforms has made it an invaluable tool for researchers investigating the complex roles of nitric oxide in physiology and disease. The detailed protocols and quantitative data presented in this guide are intended to support the ongoing research and development efforts of scientists and drug development professionals in this important field.

References

- 1. benchchem.com [benchchem.com]

- 2. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to S-Methylisothiourea Hemisulfate (CAS 867-44-7): A Potent Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Methylisothiourea hemisulfate (SMT), a potent inhibitor of nitric oxide synthases (NOS). SMT is a valuable tool for researchers studying the physiological and pathological roles of nitric oxide (NO) and for professionals in drug development exploring therapeutic interventions targeting the NO signaling pathway.

Chemical and Physical Properties

This compound, identified by the CAS number 867-44-7, is a salt of S-methylisothiourea. It is also known by synonyms such as SMIT, 2-Methyl-2-thiopseudourea hemisulfate salt, and S-Methyl-ITU.[1] The compound is a white to off-white crystalline solid that is soluble in water.[2]

| Property | Value | References |

| CAS Number | 867-44-7 | [1][3] |

| Molecular Formula | C4H14N4O4S3 | [4][5] |

| Molecular Weight | 278.37 g/mol | [6] |

| Melting Point | 240-241 °C (decomposes) | [1][7] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| SMILES | CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | [1][4] |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[3] It exerts its inhibitory effect by competing with the natural substrate, L-arginine, at the active site of the enzyme.[8] The primary mechanism involves the blockade of L-arginine binding, thereby preventing the synthesis of nitric oxide.

SMT has shown particular potency against the inducible isoform (iNOS), which is often upregulated in inflammatory conditions. This makes it a subject of interest for investigating and potentially treating diseases associated with excessive NO production.[8][9]

Potency and Selectivity

The inhibitory potency of this compound varies across the different NOS isoforms. The following table summarizes the key quantitative data regarding its efficacy.

| Parameter | nNOS | eNOS | iNOS | Cell Type/Condition | References |

| Ki | 160 nM | 200 nM | 120 nM | Purified human NOS isoforms | [3][4] |

| EC50 | - | - | 2 µM | Vascular smooth muscle cells | [8] |

| EC50 | - | - | 6 µM | J774.2 macrophages | [8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiourea with methyl sulfate. The following is a summary of a typical laboratory-scale synthesis.

Materials:

-

Thiourea

-

Methyl sulfate

-

Water

-

95% Ethyl alcohol

Procedure:

-

In a round-bottomed flask, mix finely divided thiourea with water.

-

Add methyl sulfate to the mixture. The reaction will proceed spontaneously.

-

Attach a reflux condenser and moderate the reaction by occasional cooling.

-

Once the initial vigorous reaction subsides, reflux the mixture for one hour.

-

Allow the mixture to cool, during which crystallization should occur.

-

Add 95% ethyl alcohol and filter the contents with suction.

-

Wash the residue with 95% ethyl alcohol and allow it to air dry.

-

A second crop of crystals can be obtained by concentrating the alcoholic filtrate.

In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol outlines a common method to determine the inhibitory effect of this compound on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO.

Materials:

-

Purified NOS enzyme (e.g., recombinant human iNOS)

-

L-arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (for nNOS and eNOS)

-

This compound (test inhibitor)

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in an appropriate buffer (e.g., HEPES buffer, pH 7.4).

-

Prepare Nitrite Standard Curve: Create a serial dilution of sodium nitrite in the assay buffer to generate a standard curve (e.g., 0-100 µM).

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add the NOS enzyme and the necessary cofactors (NADPH, BH4, and for cNOS, Calmodulin and CaCl2).

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (no inhibitor) and a positive control inhibitor.

-

Initiate the reaction by adding L-arginine.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Nitrite Detection (Griess Reaction):

-

Add the Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

-

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the nitrite concentration in each well using the standard curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

-

In Vivo Studies

In animal models, this compound has demonstrated various effects related to its iNOS inhibitory activity. For instance, in a rat model of iron overload, SMT was shown to reduce serum levels of creatinine and blood urea nitrogen, suggesting a potential protective effect on kidney function.[9] In models of endotoxemia, administration of SMT has been shown to attenuate increases in plasma aminotransferases, bilirubin, and creatinine, and improve survival rates in mice treated with lipopolysaccharide (LPS).[8]

Signaling Pathway Context

The nitric oxide signaling pathway plays a crucial role in numerous physiological processes. This compound's intervention in this pathway has significant implications.

Applications in Research and Drug Development

This compound is a critical tool for:

-

Investigating the role of NOS isoforms in various physiological and pathological conditions.

-

Validating NOS as a therapeutic target in preclinical studies.

-

Serving as a reference compound in the screening and development of novel NOS inhibitors.

-

Studying the downstream effects of NO signaling in different biological systems.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment. It is intended for research use only and is not for human or veterinary use.[3] Stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[4]

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development context. For further details, consulting the primary literature is recommended.

References

- 1. Assay of NOS activity by the measurement of conversion of oxyhemoglobin to methemoglobin by NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of this compound as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A microtiter-plate assay of nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

S-Methylisothiourea hemisulfate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of S-Methylisothiourea hemisulfate, a compound of significant interest in biomedical research. Below, you will find its core chemical properties, its primary mechanism of action, and illustrative diagrams to clarify its biological role.

Core Chemical Properties

This compound is commercially available, though the common nomenclature can be misleading. The substance most frequently sold as "hemisulfate" is, in fact, a sulfate salt where two molecules of S-Methylisothiourea are associated with one molecule of sulfuric acid. For clarity, the table below includes data for both this common form and the true hemisulfate structure.

| Property | bis(S-Methylisothiourea) Sulfate | This compound (True) |

| Synonyms | S-Methylisothiourea sulfate, SMIT, SMT | 2-Methyl-2-thiopseudourea hemisulfate salt |

| Molecular Formula | (C₂H₆N₂S)₂ · H₂SO₄ or C₄H₁₄N₄O₄S₃[1][2][3] | C₂H₆N₂S · ½H₂SO₄ |

| Molecular Weight | ~278.4 g/mol [1][2] | ~139.19 g/mol [4] |

| CAS Number | 867-44-7[1][4][5] | 867-44-7[4] |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

S-Methylisothiourea is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The overproduction of NO by iNOS is implicated in the pathology of inflammatory diseases and septic shock.

S-Methylisothiourea functions as a competitive inhibitor of the NOS enzyme. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., in vitro enzyme assays vs. in vivo animal studies), a general methodology for assessing the inhibitory activity of S-Methylisothiourea on iNOS in cell culture is outlined below. This is a representative workflow and should be adapted based on specific experimental needs.

Methodology for Griess Assay:

-

Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

-

Inhibitor Treatment: Simultaneously treat the cells with a range of concentrations of this compound. Include positive (stimulated, no inhibitor) and negative (unstimulated) controls.

-

Incubation: Incubate the plate for a period sufficient for NO production (e.g., 24 hours).

-

Nitrite Quantification: Nitric oxide is unstable and rapidly converts to nitrite in the culture medium. The concentration of nitrite is measured as a proxy for NO production using the Griess reagent.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature. A purple azo compound will form in the presence of nitrite.

-

Measure the absorbance at ~540 nm using a plate reader.

-

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Plot the inhibitor concentration against the percentage of inhibition to calculate the IC₅₀ value (the concentration of inhibitor required to reduce NO production by 50%).

References

An In-depth Technical Guide to the Synthesis of S-Methylisothiourea Hemisulfate from Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-Methylisothiourea hemisulfate, a critical intermediate in the pharmaceutical and agrochemical industries. This document outlines the core chemical principles, a detailed experimental protocol, and quantitative data to support laboratory and potential scale-up operations.

Introduction

This compound is a stable salt of S-methylisothiourea, which itself is not readily isolated. It serves as a versatile reagent and building block in organic synthesis. Notably, it is a precursor for the synthesis of various biologically active molecules, including anticancer drugs like 5-fluorouracil, antihypertensive agents, and fungicides such as carbendazim.[1] Furthermore, S-Methylisothiourea and its derivatives are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms, making them valuable tools in pharmacological research and drug discovery.[2][] The synthesis from thiourea and a methylating agent is a common and well-established method.[1][4]

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from thiourea proceeds via the S-alkylation of the thiourea molecule.[5] The sulfur atom in thiourea acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, typically dimethyl sulfate. This initial reaction forms the S-methylisothiouronium salt. The reaction is generally exothermic and proceeds readily.

Below is a diagram illustrating the synthesis pathway:

Caption: Synthesis pathway of this compound from thiourea.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Thiourea | 152 g (2 moles) | [4] |

| Dimethyl Sulfate | 138 g (1.1 moles) | [4] |

| Water | 70 cc | [4] |

| Reaction Conditions | ||

| Initial Reaction | Spontaneous, may require gentle heating to initiate. Occasional cooling needed. | [4] |

| Reflux Time | 1 hour | [4] |

| Purification | ||

| Ethyl Alcohol (95%) for washing | 200 cc, then two 100 cc portions | [4] |

| Yield and Product Characteristics | ||

| First Crop Yield | 190 g | [4] |

| Second Crop Yield | 43 g | [4] |

| Total Yield | 220–233 g (79–84% of theoretical) | [4] |

| Melting Point | 235 °C (with decomposition) | [4] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[4]

Materials:

-

Finely divided thiourea

-

Technical grade dimethyl sulfate

-

Water

-

95% Ethyl alcohol

Equipment:

-

2-liter round-bottomed flask

-

Long reflux condenser with a trap

-

Heating mantle or water bath

-

Ice water bath

-

Buchner funnel and suction flask

-

Filter paper

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 cc of water.

-

Addition of Methylating Agent: To this mixture, add 138 g (1.1 moles) of technical dimethyl sulfate. Immediately attach the flask to a long reflux condenser equipped with a trap.

-

Initial Reaction: The reaction may proceed spontaneously. If not, gentle heating may be required to initiate it. The reaction is exothermic and can become vigorous, filling the flask with vapor. Use an ice water bath to occasionally cool the flask and moderate the reaction rate. Caution: Dimethyl sulfate is toxic; avoid loss of material through the condenser.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.

-

Cooling and Isolation: After the reflux period, allow the mixture to cool to room temperature.

-

Washing: Add 200 cc of 95% ethyl alcohol to the cooled mixture and filter the contents with suction using a Buchner funnel. Wash the collected solid residue twice with 100-cc portions of 95% ethyl alcohol.

-

Drying: Allow the product to air dry. The yield of the first crop is approximately 190 g with a melting point of 235 °C (with decomposition).

-

Second Crop Recovery: The alcoholic filtrate can be concentrated to a paste. After cooling, add 120 cc of 95% ethyl alcohol to induce further crystallization. This will yield a second crop of approximately 43 g.

-

Final Product: The combined yield of this compound is between 220–233 g, which corresponds to a 79–84% theoretical yield.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Routes

While the methylation of thiourea with dimethyl sulfate is a common method, other approaches have been reported. One such method involves the reaction of cyanamide with methyl mercaptan under acidic conditions to form S-methylisothiourea acetate, which is then treated with a strong acid like sulfuric acid to yield the desired hemisulfate salt.[6] This alternative may be attractive in scenarios where avoiding the highly toxic dimethyl sulfate is a priority.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various pharmaceuticals.[1] Its utility extends to being a source for the in situ or ex situ generation of methanethiol (MeSH) for thiomethylation reactions in organic synthesis.[7]

In the context of drug development research, S-Methylisothiourea and its derivatives are of significant interest due to their inhibitory effects on nitric oxide synthase (NOS). Specifically, they have been shown to be potent inhibitors of inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[2][] This inhibitory activity makes them important pharmacological tools for studying the roles of nitric oxide in various physiological and pathological processes.

Safety Considerations

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. An ammonia solution should be kept on hand as a specific antidote for dimethyl sulfate exposure.[4]

-

The initial reaction can be vigorous. Proper cooling and reaction control are essential to prevent uncontrolled exothermic reactions.

-

Standard laboratory safety practices should be followed throughout the procedure.

This guide provides a comprehensive foundation for the synthesis of this compound. For further details and specific applications, consulting the primary literature is recommended.

References

- 1. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. CN102633701A - Synthesis method of S-methyl isothiourea salt - Google Patents [patents.google.com]

- 7. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

S-Methylisothiourea Hemisulfate: A Comprehensive Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea (SMT) hemisulfate is a potent, small-molecule inhibitor of nitric oxide synthase (NOS) enzymes.[1][2][3] As a non-amino acid analogue of L-arginine, the endogenous substrate for NOS, SMT has been extensively utilized as a pharmacological tool to investigate the multifaceted roles of nitric oxide (NO) in various physiological and pathophysiological processes.[4] This technical guide provides an in-depth analysis of the biological activity of SMT, focusing on its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

The primary biological activity of S-Methylisothiourea hemisulfate is the inhibition of nitric oxide synthase. SMT functions as a competitive inhibitor at the L-arginine binding site on the NOS enzyme.[5][6] This competitive inhibition can be reversed by the addition of excess L-arginine in a concentration-dependent manner.[5][7][8]

SMT has demonstrated a notable selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms, although some in vitro studies with purified human enzymes suggest a more non-selective profile.[6][9] It is reported to be at least 10 to 30 times more potent as an inhibitor of iNOS in immunostimulated cultured macrophages and vascular smooth muscle cells compared to other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg).[5][7][8] While SMT is equipotent with MeArg in inhibiting eNOS in vitro, its in vivo effects often reflect a preferential inhibition of iNOS, which is crucial in inflammatory conditions.[6][7][8]

Importantly, SMT shows high specificity for NOS enzymes. At concentrations up to 1 mM, it does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase.[1][5][7][8]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize these key quantitative findings.

Table 1: In Vitro Inhibitory Potency of this compound against Nitric Oxide Synthase Isoforms

| Parameter | Value | Enzyme Source / Cell Type | Reference |

| EC50 | 6 µM | iNOS in immunostimulated cultured macrophages | [5][7][8][10] |

| EC50 | 2 µM | iNOS in vascular smooth muscle cells | [5][7][8][10] |

| Ki | 120 nM | Purified human iNOS | [9][11][] |

| Ki | 200 nM | Purified human eNOS | [9][11][] |

| Ki | 160 nM | Purified human nNOS | [9][11][] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Septic Shock

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Anesthetized Rats | 0.01-3 mg/kg | Intravenous (i.v.) | Dose-dependently reversed hypotension and vascular hyporeactivity caused by endotoxin (LPS). | [1][7][8] |

| Rats | 5 mg/kg | Intraperitoneal (i.p.) | Attenuated the rise in plasma aminotransferases, bilirubin, and creatinine; prevented hypocalcemia. | [1][5][7][8] |

| Mice | 1 mg/kg | Intraperitoneal (i.p.) | Improved 24-hour survival after a high dose of LPS. | [1][5][7][8] |

Signaling Pathways

The biological effects of this compound are primarily mediated through its modulation of the nitric oxide signaling pathway.

Figure 1. Competitive Inhibition of Nitric Oxide Synthase by S-Methylisothiourea.

In pathophysiological states such as septic shock, the expression of inducible nitric oxide synthase (iNOS) is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS). This leads to a massive overproduction of nitric oxide, contributing to hypotension, vascular dysfunction, and organ damage. SMT's selective inhibition of iNOS helps to mitigate these detrimental effects.

Figure 2. SMT's Role in Mitigating LPS-Induced Pathophysiology.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound.

Protocol 1: In Vitro iNOS Inhibition Assay in Macrophage Cell Culture

This protocol is designed to determine the EC50 of SMT for iNOS inhibition in cultured macrophages.

-

Cell Culture: Culture a murine macrophage cell line (e.g., J774.2) in appropriate media and conditions.

-

Cell Plating: Seed the macrophages in 96-well plates at a suitable density and allow them to adhere overnight.

-

Stimulation and Treatment:

-

Pre-incubate the cells with varying concentrations of SMT for 1-2 hours.

-

Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 U/mL).

-

-

Incubation: Incubate the plates for 24 hours to allow for iNOS expression and nitric oxide production.

-

Nitrite Measurement (Griess Assay):

-

Nitric oxide is unstable and rapidly oxidizes to nitrite in the culture medium. The concentration of nitrite is a reliable indicator of NO production.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

-

Data Analysis: Calculate the percentage of inhibition of nitrite production for each SMT concentration compared to the stimulated, untreated control. Determine the EC50 value by plotting the percentage of inhibition against the log of the SMT concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Assessment in a Rodent Model of Endotoxic Shock

This protocol outlines a method to evaluate the therapeutic efficacy of SMT in a rat model of septic shock induced by LPS.[7][8]

-

Animal Model: Use male Wistar or Sprague-Dawley rats (220-250 g).

-

Anesthesia and Catheterization: Anesthetize the rats and insert catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

-

Induction of Hypotension: Administer a bolus of E. coli lipopolysaccharide (LPS) (e.g., 10 mg/kg, i.v.) to induce a state of septic shock, characterized by a significant drop in mean arterial pressure.

-

SMT Administration: Once a stable hypotensive state is established, administer SMT at various doses (e.g., 0.01-3 mg/kg, i.v.) and monitor the effect on blood pressure.

-

Organ Dysfunction and Survival Studies:

-

For organ dysfunction assessment, administer LPS (10 mg/kg, i.p.). Two hours later, treat with SMT (5 mg/kg, i.p.). After 6 hours, collect blood samples to measure markers of organ damage such as plasma alanine and aspartate aminotransferases, bilirubin, and creatinine.[7][8]

-

For survival studies, use a higher dose of LPS (e.g., 60 mg/kg, i.p.) in mice. Administer SMT (1 mg/kg, i.p.) and monitor survival over a 24-hour period.[7][8]

-

-

Data Analysis: Analyze the changes in blood pressure, plasma biochemical markers, and survival rates between the SMT-treated groups and the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a well-characterized and potent inhibitor of nitric oxide synthase, with a degree of selectivity for the inducible isoform. Its ability to competitively block the L-arginine binding site makes it an invaluable tool for studying the roles of nitric oxide in health and disease. The quantitative data from both in vitro and in vivo studies underscore its efficacy, particularly in models of inflammation and septic shock. The provided protocols offer a foundation for researchers to further explore the therapeutic potential and mechanistic intricacies of this important pharmacological agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]

- 4. The role of this compound as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 2-Methyl-2-thiopseudourea sulfate | 867-44-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for S-Methylisothiourea Hemisulfate In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea hemisulfate (SMT) is a potent and well-characterized inhibitor of nitric oxide synthase (NOS) enzymes. It acts as a competitive inhibitor with respect to the substrate L-arginine, making it a valuable tool for studying the physiological and pathological roles of nitric oxide (NO) in various biological systems.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of SMT on inducible nitric oxide synthase (iNOS) in cell culture models.

The protocols outlined below describe methods to quantify NO production using the Griess assay and to assess cell viability using the MTT assay to ensure that the observed inhibition of NO synthesis is not a result of cytotoxicity.

Mechanism of Action

This compound is a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases. SMT competes with L-arginine for binding to the active site of all three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Its thiourea group mimics the guanidino group of L-arginine, allowing it to fit into the enzyme's active site. By competitively occupying the active site, SMT prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.[1] SMT has been shown to be a potent inhibitor of iNOS, often exhibiting greater potency than other commonly used NOS inhibitors like N-methyl-L-arginine (L-NMA).[2]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound on nitric oxide production in different cell types.

| Cell Line | Agonist (Concentration) | SMT Concentration | Incubation Time | % Inhibition of NO Production | IC50 / EC50 | Reference |

| J774.2 Macrophages | Bacterial Endotoxin | Not specified | Not specified | Not specified | EC50: 6 µM | [2] |

| Vascular Smooth Muscle Cells | Immunostimulant | Not specified | Not specified | Not specified | EC50: 2 µM | [2] |

| Murine Macrophages | Lipopolysaccharide (LPS) | 120 µM | 8 hours | Clear Inhibition | Not specified | [3] |

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Synthase in Macrophages

This protocol details the steps to assess the inhibitory effect of SMT on NO production in a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound (SMT)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium Nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of SMT in sterile PBS or culture medium.

-

Prepare serial dilutions of SMT to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of SMT.

-

Include a vehicle control group (medium with the same amount of solvent used to dissolve SMT).

-

Pre-incubate the cells with SMT for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce iNOS expression and NO production. Include a negative control group (cells without LPS stimulation) and a positive control group (cells with LPS but no SMT).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well containing the supernatant and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Determine the percentage inhibition of NO production by SMT compared to the LPS-stimulated control.

-

If a dose-response was performed, calculate the IC50 value of SMT.

-

Cell Viability Assay (MTT Assay)

This protocol is essential to confirm that the observed decrease in NO production is due to NOS inhibition and not due to SMT-induced cell death.

Materials:

-

Cells treated as described in the previous protocol.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Treatment:

-

After collecting the supernatant for the Griess assay, the remaining cells in the 96-well plate can be used for the MTT assay.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.

-

Mandatory Visualizations

References

Application Notes: Preparation and Use of S-Methylisothiourea Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea (SMIT), supplied as a hemisulfate salt (CAS 867-44-7), is a potent inhibitor of nitric oxide synthase (NOS) isoforms.[1] While it is often cited as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), it also demonstrates potent, non-selective inhibition of all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] Its ability to block the production of nitric oxide (NO) makes it an invaluable tool in pharmacological and biochemical research, particularly for investigating the roles of NO in cardiovascular physiology, renal function, inflammation, and neurodegeneration.[3] SMIT is reported to be 10 to 30 times more potent than L-NMMA, another common NOS inhibitor.[2]

A critical characteristic of SMIT is that its solutions are unstable and must be prepared fresh immediately prior to use.[2]

Physicochemical and Biological Data

The following table summarizes the key properties of S-Methylisothiourea hemisulfate.

| Property | Value | Reference |

| CAS Number | 867-44-7 | [1] |

| Synonyms | SMIT, S-Methyl-ITU, 2-Methyl-2-thiopseudourea hemisulfate | [4] |

| Molecular Formula | (C₂H₆N₂S)₂ · H₂SO₄ | [1] |

| Formula Weight | 278.4 g/mol | [1] |

| Appearance | White crystalline solid | [2][5] |

| Purity | ≥98% | [1] |

| Melting Point | 240-241 °C (with decomposition) | [4][6] |

| Solubility | PBS (pH 7.2): 14 mg/mLWater: Soluble (260 g/L at 20°C)Hot Water: SolubleAlcohol: Insoluble | [1][7][8] |

| Storage (Solid) | Store at -20°C, protect from moisture (hygroscopic) | [1][2] |

| Stability (Solid) | ≥ 4 years at -20°C | [1] |

| Stability (Solution) | Unstable; must be reconstituted immediately prior to use. | [2] |

| Biological Activity | Potent, non-selective inhibitor of NOS isoforms | [1] |

| Inhibitor Constants (Kᵢ) | iNOS (human): 120 nMeNOS (human): 200 nMnNOS (human): 160 nM | [1][] |

Protocols

Preparation of this compound (SMIT) Stock Solution

Objective: To prepare a fresh stock solution of SMIT for immediate use in biological assays.

❗️ IMPORTANT: S-Methylisothiourea solutions are unstable and lose activity over time. Always prepare solutions fresh on the day of the experiment and use them immediately. [2] Do not store SMIT solutions.

Materials:

-

This compound salt (CAS 867-44-7)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical tubes or microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Pre-calculations: Determine the required mass of SMIT for your desired stock concentration. The formula weight is 278.4 g/mol .

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x 278.4 ( g/mol )

-

Example for 10 mL of a 10 mM Stock Solution:

-

Mass (g) = 0.010 mol/L x 0.010 L x 278.4 g/mol = 0.02784 g = 27.84 mg

-

-

-

Weighing: Under a fume hood or in a designated weighing area, carefully weigh the calculated amount of SMIT powder. The compound is hygroscopic; minimize its exposure to air.[2]

-

Dissolution:

-

Add the weighed SMIT powder to a sterile conical tube.

-

Add the calculated volume of sterile PBS (pH 7.2).

-